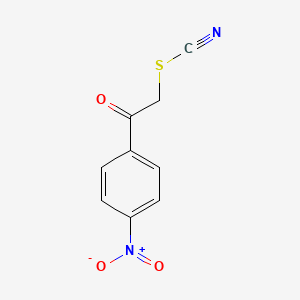

4-Nitrophenacyl thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIDXSUWKPPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365799 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-21-8 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitrophenacyl thiocyanate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 4-Nitrophenacyl thiocyanate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates predicted data and information from structurally related compounds to offer a broader understanding.

Chemical Structure and Identifiers

This compound, with the IUPAC name [2-(4-nitrophenyl)-2-oxoethyl] thiocyanate, is an organic compound featuring a phenacyl group substituted with a nitro group at the para position of the phenyl ring and a thiocyanate group attached to the acyl methyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [2-(4-nitrophenyl)-2-oxoethyl] thiocyanate |

| CAS Number | 6097-21-8[] |

| Molecular Formula | C₉H₆N₂O₃S[] |

| Molecular Weight | 222.22 g/mol [] |

| InChI | InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2[] |

| SMILES | C1=CC(=CC=C1C(=O)CSC#N)--INVALID-LINK--[O-][] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | The related compound, p-nitrophenacyl bromide, has a melting point of 98-100 °C. |

| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |

| Solubility | Not available | Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO. Poorly soluble in water. |

| Appearance | Not available | Expected to be a crystalline solid. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 7.5-8.5 ppm. - Methylene protons (-CH₂-) adjacent to the carbonyl and thiocyanate groups, likely appearing as a singlet around δ 4.0-5.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (~190 ppm). - Aromatic carbons (120-150 ppm). - Methylene carbon (~40-50 ppm). - Thiocyanate carbon (~110-115 ppm). |

| IR Spectroscopy | - Strong C=O stretch (~1690-1710 cm⁻¹). - Characteristic S-C≡N stretch (~2140-2175 cm⁻¹). - Asymmetric and symmetric NO₂ stretches (~1510-1550 cm⁻¹ and ~1340-1360 cm⁻¹). - Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 222. - Fragmentation pattern may show loss of the thiocyanate group, the nitro group, and cleavage of the phenacyl moiety. |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is through the nucleophilic substitution of a halide with a thiocyanate salt. The likely precursor is 4-nitrophenacyl bromide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol based on standard organic chemistry procedures for similar reactions. Researchers should conduct their own literature search and risk assessment before proceeding.

Materials:

-

4-Nitrophenacyl bromide

-

Sodium thiocyanate (or Potassium thiocyanate)

-

Anhydrous acetone (or another suitable polar aprotic solvent)

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 4-nitrophenacyl bromide in a suitable volume of anhydrous acetone.

-

Addition of Thiocyanate: To the stirred solution, add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of sodium thiocyanate.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. Gentle heating may be applied to increase the reaction rate if necessary.

-

Work-up: Once the reaction is complete, the precipitated sodium bromide can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the pure product.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways directly modulated by this compound. However, the biological activities of the thiocyanate functional group and related nitroaromatic compounds are well-documented.

The thiocyanate ion (SCN⁻) is known to be a substrate for peroxidases in the body, leading to the formation of hypothiocyanite (OSCN⁻), which has antimicrobial properties. It is a component of the innate immune system.

Nitroaromatic compounds can have diverse biological effects, including antimicrobial and cytotoxic activities. The nitro group can be enzymatically reduced in biological systems to form reactive intermediates that can lead to cellular damage.

Hypothesized Biological Interaction Workflow:

Caption: Hypothesized workflow of biological interaction.

Experimental Protocol: General Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of this compound, a standard broth microdilution assay could be employed.

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well containing the diluted compound.

-

Controls: Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a well-defined chemical entity with a straightforward proposed synthesis. While specific experimental data on its physicochemical properties and biological activities are lacking in the current literature, its structural features suggest potential for further investigation, particularly in the areas of medicinal chemistry and materials science. The protocols and predicted data provided in this guide serve as a foundation for researchers interested in exploring the properties and applications of this compound. Further experimental work is necessary to fully characterize this compound and to elucidate its potential biological significance.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenacyl Thiocyanate from 2-Bromo-4'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenacyl thiocyanate, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves a nucleophilic substitution reaction, where the bromine atom in 2-bromo-4'-nitroacetophenone is displaced by a thiocyanate anion. This document details the chemical properties of the involved reagents, experimental protocols, and the underlying reaction mechanism.

Introduction

The synthesis of α-thiocyanato ketones, such as this compound, is a significant transformation in organic chemistry. These compounds serve as versatile building blocks for the synthesis of various sulfur and nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules. The presence of the nitro group in the phenyl ring of this compound further enhances its utility as an intermediate, allowing for subsequent chemical modifications. This guide focuses on a reliable and efficient method for the preparation of this compound from readily available starting materials.

Reagent and Product Specifications

A clear understanding of the physicochemical properties of the starting material and the final product is crucial for the successful execution and analysis of the synthesis.

| Compound Name | 2-Bromo-4'-nitroacetophenone | This compound |

| Synonyms | p-Nitrophenacyl bromide, α-Bromo-4-nitroacetophenone | 2-Oxo-2-(4-nitrophenyl)ethyl thiocyanate |

| CAS Number | 99-81-0[1] | 6097-21-8[] |

| Molecular Formula | C₈H₆BrNO₃[1] | C₉H₆N₂O₃S[] |

| Molecular Weight | 244.04 g/mol [1] | 222.22 g/mol [] |

| Appearance | - | - |

| Melting Point | 94-99 °C | - |

| Solubility | - | - |

Note: Specific data on appearance and solubility for both compounds, and the melting point for the product, require experimental determination or sourcing from specific supplier documentation, which was not available in the provided search results.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound. The protocol is based on established methods for the nucleophilic substitution of α-halo ketones with thiocyanate salts.

Materials:

-

2-Bromo-4'-nitroacetophenone

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Ethanol (absolute) or Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Deionized water

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4'-nitroacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Thiocyanate: To this solution, add potassium thiocyanate or sodium thiocyanate (1.1 to 1.5 eq). The slight excess of the thiocyanate salt ensures the complete conversion of the starting material.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A general procedure for similar reactions suggests that the reaction can be completed within a few hours at room temperature or in a shorter duration with heating.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation of the Product: The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism:

The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside of the carbon-bromine bond, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. Subsequently, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group, resulting in the formation of this compound. The carbonyl group adjacent to the reaction center enhances the electrophilicity of the α-carbon, thereby facilitating the nucleophilic attack.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme Diagram:

Caption: Overall reaction for the synthesis of this compound.

Safety Precautions

-

2-Bromo-4'-nitroacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Thiocyanate salts are toxic if ingested or if they come into contact with acids, which can release hydrogen cyanide gas.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2-bromo-4'-nitroacetophenone is a straightforward and efficient process based on the SN2 reaction mechanism. This guide provides the necessary details for researchers and scientists to successfully synthesize this valuable intermediate. The resulting compound can be used in a variety of subsequent reactions for the development of novel chemical entities with potential therapeutic applications. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and purity.

References

Physical and chemical properties of organic thiocyanates

An In-depth Technical Guide to the Physical and Chemical Properties of Organic Thiocyanates

Introduction

Organic thiocyanates are a fascinating class of organosulfur compounds characterized by the functional group R-S-C≡N. In this structure, an organic group (R) is attached to the sulfur atom of the thiocyanate moiety, which features a single bond between the sulfur and carbon atoms and a triple bond between the carbon and nitrogen atoms[1]. These compounds are isomers of the more commonly studied isothiocyanates (R-N=C=S) and serve as valuable intermediates in organic synthesis, providing access to a wide array of sulfur-containing molecules[1][2]. Their unique chemical reactivity and diverse biological activities have positioned them as significant subjects of research in medicinal chemistry, materials science, and agriculture. This guide provides a comprehensive overview of their core physical and chemical properties, spectroscopic characterization, and synthetic methodologies, tailored for researchers and professionals in drug development.

Physical and Structural Properties

The physical properties of organic thiocyanates are dictated by the nature of the organic substituent (R) and the inherent characteristics of the thiocyanate functional group. The S-C≡N linkage imparts a distinct polarity and geometry to the molecule.

Molecular Structure

The thiocyanate group is generally linear, with an S-C-N bond angle approaching 180°. In contrast, the C-S-C bond angle, where the organic group attaches, is typically around 100°[1]. This bent geometry at the sulfur atom is a key structural differentiator from the relatively linear C-N=C arrangement in aryl isothiocyanates[1].

Table 1: Comparison of Bond Lengths and Angles in Thiocyanates vs. Isothiocyanates

| Parameter | Organic Thiocyanate (R-S-C≡N) | Organic Isothiocyanate (R-N=C=S) |

| N-C Bond Length | ~116 pm[1] | ~117 pm[1] |

| S-C Bond Length | ~176 pm[1] | ~158 pm[1] |

| R-S-C Angle | ~100°[1] | N/A |

| R-N=C Angle | N/A | ~165° (for aryl)[1] |

| S-C-N Angle | ~180°[1] | N/A |

Physical State and Solubility

Simple alkyl thiocyanates, such as methyl thiocyanate, are colorless liquids at room temperature, often possessing pungent, onion-like odors[3]. Their solubility is influenced by the organic side chain; lower-chain alkyl thiocyanates are slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol[3][4]. The polarity of the S-C≡N group allows for dipole-dipole interactions.

Table 2: Physical Properties of Selected Organic Thiocyanates

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Methyl Thiocyanate | CH₃SCN | 73.12 | -51[3] | 132[3] | 1.074[3] |

| Ethyl Thiocyanate | C₂H₅SCN | 87.14 | -85.5 | 145 | 1.013 |

| Phenyl Thiocyanate | C₆H₅SCN | 135.19 | -21 | 232 | 1.157 |

Chemical Properties and Reactivity

Organic thiocyanates are versatile chemical intermediates. Their reactivity is centered around the electrophilic carbon atom of the nitrile group and the sulfur atom, which can be subject to nucleophilic attack or oxidation.

Isomerization to Isothiocyanates

One of the most characteristic reactions of certain organic thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates (R-NCS). This transformation is particularly rapid for allylic thiocyanates[1]. The reaction can be catalyzed by thiocyanate ions and generally proceeds through either an ionization pathway or a direct nucleophilic attack mechanism[5].

Caption: Isomerization of an organic thiocyanate to an isothiocyanate.

Hydrolysis

Organic thiocyanates can be hydrolyzed to form thiocarbamates. This reaction, known as the Riemschneider thiocarbamate synthesis, is a key synthetic application of thiocyanates[1].

Reduction

Electrochemical reduction of organic thiocyanates typically cleaves the S-C bond, yielding a thioate (R-S⁻) and a cyanide ion (CN⁻)[1]. In some cases, the entire thiocyanate group can be replaced by a hydride.

Oxidation

The sulfur atom in organic thiocyanates can be oxidized. For instance, treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can convert a thiocyanate into a sulfinyl cyanide[6].

Experimental Protocols and Characterization

The structural elucidation of organic thiocyanates relies on standard spectroscopic techniques.

Synthesis Methodologies

Protocol 1: Synthesis of Alkyl Thiocyanates via Nucleophilic Substitution The most common method for preparing alkyl thiocyanates involves the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate, in a polar solvent like ethanol[1].

-

Materials : Alkyl halide (e.g., isopropyl bromide), sodium thiocyanate (NaSCN), ethanol.

-

Procedure : Dissolve sodium thiocyanate in boiling ethanol. Add the alkyl halide dropwise to the solution. Reflux the mixture for a specified time (e.g., 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : After cooling, filter the mixture to remove the precipitated sodium halide. Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

-

Caution : A common side reaction is the formation of the isomeric alkyl isothiocyanate, especially with substrates that favor Sₙ1 reaction mechanisms (e.g., benzyl halides)[1].

Protocol 2: Synthesis of Aryl Thiocyanates via the Sandmeyer Reaction Aryl thiocyanates are traditionally prepared from aryl diazonium salts through the Sandmeyer reaction[1][7].

-

Materials : Arylamine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) thiocyanate (CuSCN).

-

Procedure : Dissolve the arylamine in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution or suspension of copper(I) thiocyanate. Slowly add the cold diazonium salt solution to the CuSCN mixture.

-

Work-up : Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent to yield the aryl thiocyanate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the thiocyanate group. The key diagnostic absorption is the strong, sharp peak corresponding to the C≡N triple bond stretch.

-

ν(C≡N) : Appears in the range of 2130-2160 cm⁻¹. This peak is highly characteristic and distinguishes it from the broad, intense absorption of isothiocyanates (~2040-2200 cm⁻¹)[8].

-

ν(C-S) : A weaker absorption found between 600-700 cm⁻¹[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR : The carbon atom of the thiocyanate group (R-S-C N) typically resonates in the range of 110-120 ppm. This is significantly different from the isothiocyanate carbon (R-N=C =S), which appears further downfield at 125-145 ppm.

-

¹H NMR : The protons on the carbon adjacent to the sulfur atom (R-CH ₂-SCN) are deshielded and show chemical shifts that are dependent on the overall structure of the alkyl group.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern. Organic thiocyanates often show fragmentation patterns involving the cleavage of the R-S bond and the S-CN bond.

Biological Activity and Significance

Organic thiocyanates have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. They are known to possess potential anticarcinogenic, antimicrobial, and insecticidal properties[5][9]. The thiocyanate moiety can act as a pharmacophore, interacting with biological targets or being metabolized in vivo to active species.

For instance, in an anticancer context, a hypothetical thiocyanate-containing drug might induce apoptosis (programmed cell death) in cancer cells. This could occur through the modulation of key signaling pathways, such as the caspase cascade.

Caption: Hypothetical signaling pathway for apoptosis induction by a thiocyanate drug.

Experimental Workflow

The development of new organic thiocyanates for research or drug discovery follows a structured workflow, from initial synthesis to final characterization and activity screening.

Caption: General workflow for synthesis and evaluation of organic thiocyanates.

References

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl thiocyanate - Wikipedia [en.wikipedia.org]

- 4. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

CAS number and molecular weight of 4-Nitrophenacyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenacyl thiocyanate, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential, yet currently undocumented, applications based on the broader understanding of the thiocyanate chemical class.

Core Chemical Data

This compound is an organic compound characterized by a nitrophenacyl group linked to a thiocyanate moiety. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 6097-21-8 | [] |

| Molecular Formula | C₉H₆N₂O₃S | [] |

| Molecular Weight | 222.22 g/mol | [] |

| IUPAC Name | 2-((4-nitrophenyl)carbonyl)methyl thiocyanate | N/A |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CSC#N)--INVALID-LINK--[O-] | [] |

| InChI Key | YDZIDXSUWKPPNJ-UHFFFAOYSA-N | [] |

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. A common method involves the reaction of 2-Bromo-4'-nitroacetophenone with a thiocyanate salt, such as sodium thiocyanate.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-4'-nitroacetophenone

-

Sodium thiocyanate (NaSCN)

-

Anhydrous Acetone (or a similar polar aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-4'-nitroacetophenone in a suitable volume of anhydrous acetone.

-

Addition of Reagent: To the stirred solution, add 1.1 to 1.5 equivalents of sodium thiocyanate. The slight excess of sodium thiocyanate helps to drive the reaction to completion.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing an excess of cold deionized water. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with deionized water to remove any remaining inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final, purified this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Biological and Biochemical Context

Currently, there is a notable lack of specific research in publicly available literature detailing the experimental applications, biological activity, or signaling pathway interactions of this compound.

However, the broader class of thiocyanate-containing molecules has been the subject of biochemical and therapeutic research. Thiocyanate (SCN⁻) itself is a pseudohalide anion present in human physiological fluids and is known to be a substrate for peroxidases, leading to the formation of hypothiocyanous acid (HOSCN).[3][4] This product has demonstrated antimicrobial properties and is involved in the innate immune system.[3][4]

It is plausible that synthetic organic thiocyanates like this compound could be investigated for a range of biological activities, including:

-

Enzyme Inhibition: The electrophilic nature of the thiocyanate group could make it a candidate for targeting nucleophilic residues in the active sites of enzymes.

-

Antimicrobial Activity: Leveraging the known antimicrobial effects of the thiocyanate moiety.

-

Prodrug Development: The molecule could be designed to release thiocyanate or other active components under specific physiological conditions.

It is critical to emphasize that these are hypothetical applications based on chemical structure and the known roles of related compounds. Rigorous experimental validation is required to determine the actual biological profile of this compound.

Conclusion

This compound is a readily synthesizable organic compound with defined chemical properties. While its specific biological functions and applications in drug development or as a research tool are not yet documented, its chemical structure suggests potential for further investigation, particularly in the areas of enzyme inhibition and antimicrobial research. The protocols and data presented in this guide serve as a foundational resource for researchers interested in exploring the properties and potential applications of this molecule.

References

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Nitrophenacyl Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Nitrophenacyl thiocyanate (IUPAC name: [2-(4-nitrophenyl)-2-oxoethyl] thiocyanate). The document details the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a robust experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Compound Information

| Property | Value |

| Chemical Formula | C₉H₆N₂O₃S |

| Molecular Weight | 222.22 g/mol |

| CAS Number | 6097-21-8 |

| Appearance | Expected to be a crystalline solid. |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Aromatic (H-2, H-6) |

| ~8.10 | d | 2H | Aromatic (H-3, H-5) |

| ~4.50 | s | 2H | -CH₂-SCN |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O |

| ~150 | Aromatic (C-4) |

| ~140 | Aromatic (C-1) |

| ~130 | Aromatic (C-3, C-5) |

| ~124 | Aromatic (C-2, C-6) |

| ~112 | -SCN |

| ~40 | -CH₂-SCN |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2155 | Strong | C≡N stretch (thiocyanate) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1520, ~1345 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~850 | Strong | C-H out-of-plane bend (para-substituted) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 164 | [M - SCN]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the bromine atom of 4-nitrophenacyl bromide is displaced by a thiocyanate anion.

Synthesis of this compound

Materials:

-

4-Nitrophenacyl bromide (1.0 eq)

-

Potassium thiocyanate (or Sodium thiocyanate) (1.2 eq)

-

Acetone (or Ethanol) as solvent

-

Deionized water

Procedure:

-

Dissolve 4-nitrophenacyl bromide in a minimal amount of warm acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate flask, dissolve potassium thiocyanate in a minimal amount of deionized water.

-

Add the aqueous solution of potassium thiocyanate dropwise to the solution of 4-nitrophenacyl bromide with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization: The purified product should be characterized by the spectroscopic methods outlined above (NMR, IR, MS) and its melting point should be determined.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Biological Activity Context

While specific signaling pathways for this compound are not extensively documented, organic thiocyanates are known to exhibit a range of biological activities. Notably, various compounds containing the thiocyanate moiety have demonstrated antimicrobial and antifungal properties. The reactivity of the thiocyanate group and the overall molecular structure are key determinants of their biological effects. Further research into the specific mechanisms of action and potential therapeutic applications of this compound is warranted.

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Nitrophenacyl Thiocyanate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenacyl thiocyanate (4-NPT) is a small organic molecule with the chemical formula C₉H₆N₂O₃S.[1] Its structure combines a phenacyl group, activated by a para-nitro substituent, with a thiocyanate leaving group. This combination of an electrophilic carbon center and a plausible leaving group suggests its potential as an alkylating agent for biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules and are widely utilized in biochemistry and pharmacology as probes for active site mapping, enzyme inhibitors, and therapeutic agents.

The 4-nitro group on the phenyl ring is strongly electron-withdrawing, which significantly enhances the electrophilicity of the α-carbon of the phenacyl group. This heightened reactivity makes 4-NPT a candidate for targeted covalent modification of proteins.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism by which this compound is presumed to act as an alkylating agent is through a nucleophilic substitution reaction (Sₙ2) . The key players in this mechanism are the electrophilic α-carbon of the 4-NPT and a nucleophilic residue on a target protein, most commonly a cysteine thiol.

The proposed mechanism involves the following steps:

-

Target Recognition (Non-covalent Binding): Initially, 4-NPT may associate with a binding pocket on the target protein through non-covalent interactions. The aromatic ring and the nitro group could participate in van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding.

-

Nucleophilic Attack: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue, a potent nucleophile, attacks the electrophilic α-carbon of the 4-nitrophenacyl moiety.

-

Transition State Formation: A trigonal bipyramidal transition state is formed where a new bond between the cysteine sulfur and the α-carbon is forming, while the bond between the α-carbon and the thiocyanate group is breaking.

-

Leaving Group Departure: The thiocyanate anion (SCN⁻), a reasonably good leaving group, is displaced.

-

Covalent Adduct Formation: A stable thioether bond is formed between the 4-nitrophenacyl group and the cysteine residue of the protein. This covalent modification is generally irreversible under physiological conditions.

Other nucleophilic amino acid residues such as histidine (imidazole nitrogen), lysine (ε-amino group), and methionine (thioether sulfur) could also potentially be targets, but cysteine is typically the most reactive towards this class of electrophiles under physiological pH.

Visualization of the Proposed Alkylation Mechanism

The following diagram illustrates the proposed Sₙ2 mechanism for the alkylation of a cysteine residue by this compound.

Potential Biological Consequences of Alkylation

The covalent modification of a protein by this compound can have several significant biological consequences, depending on the identity and function of the target protein and the specific residue modified.

-

Enzyme Inhibition: If the alkylated cysteine residue is located within the active site of an enzyme, the covalent modification can block substrate binding or interfere with the catalytic machinery, leading to irreversible enzyme inhibition.

-

Disruption of Protein Structure and Function: Modification of cysteine residues involved in disulfide bonds can disrupt the tertiary structure of a protein, leading to misfolding and loss of function.

-

Interference with Protein-Protein Interactions: Alkylation of cysteine residues at protein interaction interfaces can sterically hinder or alter the electrostatic properties required for binding, thereby disrupting protein complexes.

-

Modulation of Signaling Pathways: If the target protein is a key component of a signaling cascade (e.g., a kinase, phosphatase, or transcription factor), its alkylation can lead to the upregulation or downregulation of the pathway.

Experimental Protocols for Studying Alkylation

While specific protocols for this compound are not available, the following are general methodologies used to characterize the activity of novel alkylating agents.

In Vitro Enzyme Inhibition Assay

This experiment aims to determine if 4-NPT can inhibit the activity of a purified enzyme known to have a critical cysteine residue.

Methodology:

-

Enzyme Preparation: A solution of the purified target enzyme is prepared in a suitable buffer (e.g., phosphate or Tris buffer) at a defined concentration.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an organic solvent such as DMSO and then diluted to various concentrations in the assay buffer.

-

Incubation: The enzyme is pre-incubated with different concentrations of 4-NPT for various time points at a constant temperature (e.g., 37°C). A control group with the vehicle (DMSO) is also included.

-

Activity Measurement: After incubation, the enzymatic reaction is initiated by adding the substrate. The rate of product formation or substrate consumption is measured over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Time-dependent inhibition data can be used to calculate the pseudo-first-order rate constant (kobs) and the second-order rate constant (kinact/KI).

Mass Spectrometry for Identification of Modification Site

This protocol is designed to identify the specific amino acid residue(s) on a target protein that are covalently modified by 4-NPT.

Methodology:

-

Protein Alkylation: The target protein is incubated with an excess of this compound. A control sample without the alkylating agent is also prepared.

-

Proteolytic Digestion: The alkylated and control proteins are denatured, reduced, and then digested with a protease (e.g., trypsin) to generate a mixture of peptides.

-

LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against the protein sequence database to identify the peptides. The mass of the 4-nitrophenacyl adduct (C₉H₆NO₃) is added as a variable modification. The identification of a peptide with this mass shift confirms the covalent modification and the MS/MS fragmentation pattern can pinpoint the exact modified residue.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and characterization of protein targets of an alkylating agent like this compound.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table is a hypothetical representation of the kind of quantitative data that would be generated from the experiments described above.

| Parameter | Hypothetical Value | Method | Target Protein |

| IC₅₀ | 5.2 µM | In Vitro Enzyme Assay | Cysteine Protease X |

| kinact | 0.15 min⁻¹ | Time-dependent Inhibition | Cysteine Protease X |

| KI | 15 µM | Time-dependent Inhibition | Cysteine Protease X |

| kinact/KI | 1.0 x 10⁴ M⁻¹min⁻¹ | Second-order Rate Constant | Cysteine Protease X |

| Modified Residue | Cys-125 | LC-MS/MS | Cysteine Protease X |

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly supports its role as an alkylating agent. The proposed mechanism of action, a nucleophilic attack by a protein nucleophile (primarily cysteine) on the electrophilic α-carbon of the phenacyl group with the displacement of the thiocyanate leaving group, is chemically plausible. This covalent modification can lead to irreversible inhibition of enzyme activity and disruption of protein function. Further experimental investigation using the outlined protocols is necessary to validate this proposed mechanism, identify specific protein targets, and elucidate the full biological and pharmacological profile of this compound. This molecule holds potential as a valuable tool for chemical biology and drug discovery, warranting future research to unlock its full capabilities.

References

The Dawn of a Versatile Intermediate: A Literature Review on the Discovery and Early Applications of Phenacyl Thiocyanates

For researchers, scientists, and professionals in drug development, an in-depth understanding of foundational organic compounds is paramount. Phenacyl thiocyanates, a class of α-keto thiocyanates, have emerged as versatile building blocks in synthetic chemistry, particularly in the construction of heterocyclic scaffolds. This technical guide delves into the historical discovery and initial explorations of the synthesis and utility of these compounds, providing a comprehensive overview of their early chemical landscape.

Discovery and First Synthesis: A Foundation in Heterocyclic Chemistry

The genesis of phenacyl thiocyanates is intrinsically linked to the pioneering work on thiazole synthesis in the late 19th century. While the exact first synthesis of the parent compound, phenacyl thiocyanate (also referred to as ω-thiocyanoacetophenone), is not definitively documented as a singular discovery, its preparation and use as a key intermediate were detailed by Arthur Hantzsch and J.H. Weber in their seminal 1887 paper published in Berichte der deutschen chemischen Gesellschaft.[1][2][3] Their research focused on the formation of thiazole derivatives, and phenacyl thiocyanate served as a crucial precursor.

The foundational synthetic method, which remains a staple in many laboratories, involves the nucleophilic substitution of a phenacyl halide with a thiocyanate salt. This straightforward reaction provides a reliable route to a variety of substituted phenacyl thiocyanates.

Early Synthetic Protocols

The early syntheses of phenacyl thiocyanates were characterized by their direct and robust nature. The primary method involved the reaction of a phenacyl bromide with potassium or ammonium thiocyanate in a suitable solvent, typically ethanol or methanol.

Typical Experimental Protocol for the Synthesis of Phenacyl Thiocyanate (based on early literature):

A solution of phenacyl bromide in ethanol is treated with a solution of potassium thiocyanate in the same solvent. The reaction mixture is then heated under reflux for a specified period. Upon cooling, the precipitated potassium bromide is removed by filtration. The filtrate is then concentrated, and the crude phenacyl thiocyanate is purified by recrystallization, typically from ethanol or a mixture of ethanol and water.

Subsequent work by researchers such as Tscherniac in 1889 further solidified the understanding of the reactivity of these compounds. The primary synthetic pathway established in this early period is depicted below:

Caption: Early synthesis of phenacyl thiocyanates.

Early Applications: From Heterocyclic Synthesis to Biological Activity

The initial utility of phenacyl thiocyanates was almost exclusively as intermediates in the synthesis of other compounds, most notably thiazoles, as demonstrated by Hantzsch.[1][2][4] The reaction of phenacyl thiocyanate with thioamides or thioureas provided a direct route to 2-aminothiazole derivatives, a core structure in many biologically active molecules.

It was not until the mid-20th century that the intrinsic biological properties of phenacyl thiocyanates and related α-thiocyanoketones began to be systematically investigated. A significant early exploration into their practical application was in the field of insecticides.

Insecticidal Properties

In 1947, a study by Grove and Bovington explored the relationship between the chemical structure of α-thiocyanoketones and their insecticidal "knock-down" activity.[5] Their work demonstrated that the linkage of the toxic thiocyano group through a ketomethylene group to a lipophilic hydrocarbon residue conferred notable insecticidal properties.[5] While highly active, many of the phenacyl thiocyanates tested were found to be too irritant for widespread use in domestic applications.[5] This research, however, laid the groundwork for the future development of thiocyanate-based pesticides.

Fungicidal and Bactericidal Potential

The broader antimicrobial properties of organic thiocyanates were also recognized during this early period. Although specific extensive studies on the fungicidal and bactericidal activity of phenacyl thiocyanates from the first half of the 20th century are not well-documented in readily available literature, the general understanding of thiocyanates as biocidal agents suggested their potential in these areas.[6][7] This potential would be more thoroughly investigated in later decades.

Quantitative Data from Early Studies

Detailed quantitative data from the earliest publications are often sparse by modern standards. However, the following table summarizes representative data that can be gleaned from foundational and early-20th-century literature on the synthesis of phenacyl thiocyanate derivatives.

| Phenacyl Halide Derivative | Thiocyanate Salt | Solvent | Yield (%) | Reference |

| Phenacyl bromide | Ammonium thiocyanate | Methanol | 96 | (Modern protocol based on early methods)[8] |

| p-Bromo phenacyl bromide | Potassium thiocyanate | Water (with catalyst) | High | (Modern protocol based on early methods) |

Note: Specific yield percentages from the 19th-century papers are not always explicitly stated or are described in qualitative terms. The yields provided are from more recent replications of these classical methods.

Conclusion

The discovery of phenacyl thiocyanates was a direct consequence of the burgeoning field of heterocyclic chemistry in the late 19th century. Initially valued as key synthetic intermediates for the construction of thiazoles, their intrinsic biological activities, particularly as insecticides, began to be unveiled in the mid-20th century. The simple yet effective synthesis from phenacyl halides and thiocyanate salts established a robust foundation for the future exploration and application of this versatile class of compounds in medicinal chemistry, agrochemicals, and materials science. This early work, characterized by its focus on fundamental reactivity and practical applications, continues to inform and inspire contemporary chemical research.

References

- 1. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 2. A. Hantzsch and J. H. Weber, “Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe),” Berichte der Deutschen Chemischen Gesellschaft, Vol. 20, No. 2, 1887, pp. 3118- 3132. - References - Scientific Research Publishing [scirp.org]

- 3. historyofscience.com [historyofscience.com]

- 4. thieme.de [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Health and Safety Data for 4-Nitrophenacyl Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 4-Nitrophenacyl thiocyanate (CAS No. 6097-21-8). Due to the limited specific toxicological data for this compound, this document also includes information on structurally related compounds, such as phenacyl thiocyanates and inorganic thiocyanates, to provide a broader understanding of the potential hazards.

Executive Summary

Physicochemical Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 6097-21-8 | [] |

| Molecular Formula | C₉H₆N₂O₃S | [] |

| Molecular Weight | 222.22 g/mol | [] |

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound with GHS classification is not available, the classification of the closely related compound, Phenacyl thiocyanate, provides a strong indication of the potential hazards.

Table 1: GHS Hazard Classification for Phenacyl Thiocyanate

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Aquatic hazard, acute | Category 2 | H401: Toxic to aquatic life |

| Aquatic hazard, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Data extrapolated from the safety information for Ammonium Thiocyanate and Phenacyl Thiocyanate.[2]

Toxicological Data

Direct quantitative toxicological data, such as LD50 (median lethal dose), for this compound is not available. However, data for related compounds can be used for a preliminary assessment.

Table 2: Acute Toxicity Data for Related Compounds

| Compound | CAS Number | Route | Species | LD50 | Source |

| Ammonium thiocyanate | 1762-95-4 | Oral | Rat | 750 mg/kg | |

| 4-Nitrobenzyl thiocyanate | 13287-49-5 | Intraperitoneal | Mouse | 19 mg/kg | [3][4] |

The significant toxicity of 4-Nitrobenzyl thiocyanate suggests that the presence of the nitro group on the aromatic ring may increase the toxicity of such compounds.

Mechanism of Toxicity

The toxicity of organic thiocyanates is often attributed to their ability to release cyanide (CN⁻) in vivo. Cyanide is a potent inhibitor of cellular respiration. A plausible, generalized signaling pathway for thiocyanate toxicity is outlined below.

Experimental Protocols for Safety Assessment

For novel compounds like this compound, a tiered approach to toxicity testing is recommended. Below is a generalized workflow for preliminary in vitro and in vivo toxicity assessment.

Handling and Safety Precautions

Given the potential hazards, the following precautions are recommended when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

While specific toxicological data for this compound is scarce, the available information on related compounds indicates that it should be treated as a hazardous substance. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound. Further toxicological studies are necessary to fully characterize its safety profile.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult a comprehensive SDS and conduct their own risk assessment before handling this chemical.

References

A Technical Guide to the Solubility of 4-Nitrophenacyl Thiocyanate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document serves as a comprehensive technical guide concerning the solubility of 4-Nitrophenacyl thiocyanate. While a comprehensive literature search did not yield specific quantitative solubility data for this compound in common organic solvents, this guide provides a framework for researchers to systematically determine and record this crucial physicochemical property. The provided experimental protocols and data presentation structures are intended to facilitate standardized and comparable solubility assessments, which are vital for applications in chemical synthesis, drug development, and material science.

Introduction

This compound (C₉H₆N₂O₃S) is an organic compound featuring a nitrophenyl group, a carbonyl moiety, and a thiocyanate functional group.[] Understanding its solubility in various organic solvents is fundamental for its synthesis, purification, and application in further chemical reactions.[2] Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles in biological assays. This guide outlines the methodologies to determine and present the solubility of this compound in a selection of common laboratory solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Experimentally Determined Solubility (Specify Units) at 25 °C | Observations / Notes |

| Acetone | C₃H₆O | 58.08 | ||

| Acetonitrile | C₂H₃N | 41.05 | ||

| Chloroform | CHCl₃ | 119.38 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ||

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ||

| Ethanol | C₂H₅OH | 46.07 | ||

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ||

| Hexane | C₆H₁₄ | 86.18 | ||

| Methanol | CH₃OH | 32.04 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ||

| Toluene | C₇H₈ | 92.14 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent. This method is widely applicable and provides reliable quantitative data.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps or flasks with stoppers

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected organic solvent in a vial. An excess of the solid should be visible to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible syringe filter. This step is crucial to remove any suspended solid particles.

-

-

Determination of Solute Mass:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in a drying oven. For volatile solvents, air drying may be sufficient. For less volatile solvents like DMSO or DMF, a vacuum oven at a moderate temperature is recommended to avoid decomposition of the solute.

-

Once the solvent is completely removed, place the evaporation dish containing the solid residue in a vacuum desiccator to cool and remove any residual solvent.

-

Weigh the evaporation dish with the dried solute.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution transferred (L)

To express the solubility in other units, such as mg/mL or mol/L, the following conversions can be used:

Solubility (mg/mL) = Solubility (g/L) / 1000

Solubility (mol/L) = Solubility (g/L) / Molar mass of this compound (222.22 g/mol )

3.4. Data Reporting

For each solvent, the experiment should be repeated at least three times to ensure the reproducibility of the results. The average solubility and the standard deviation should be reported.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound will be governed by the principle of "like dissolves like".[3] The polarity of the solvent and its ability to form intermolecular interactions with the solute are key determinants.

-

Polarity: this compound has polar functional groups (nitro, carbonyl, thiocyanate) and a nonpolar aromatic ring. Its solubility is expected to be higher in solvents with intermediate to high polarity that can interact with these polar groups.

-

Hydrogen Bonding: The molecule does not have strong hydrogen bond donors, but the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Protic solvents like alcohols may exhibit different solubility characteristics compared to aprotic solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. It is crucial to control the temperature during solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in common organic solvents. While specific quantitative data is not yet published, the provided experimental protocol and data table structure will enable researchers to generate high-quality, comparable data. A thorough understanding of the solubility of this compound is essential for its effective use in research and development.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Nitrophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview and a projected methodology for the thermogravimetric analysis (TGA) of 4-Nitrophenacyl thiocyanate. As of the latest literature search, specific experimental TGA data for this compound is not publicly available. Therefore, the quantitative data presented herein is hypothetical and intended to serve as a guide for future experimental work.

Introduction

This compound is an organic compound featuring a nitrophenacyl group attached to a thiocyanate moiety. Understanding its thermal stability and decomposition characteristics is crucial for its potential applications in drug development and materials science, where thermal processing or storage at elevated temperatures may be required. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. This guide outlines the expected thermal behavior of this compound and provides a detailed protocol for its analysis.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related organic thiocyanates and nitro-aromatic compounds, the thermogravimetric analysis of this compound is anticipated to reveal a multi-stage decomposition process. The presence of the nitro group is expected to decrease the overall thermal stability of the molecule compared to its non-nitrated counterpart.

Data Presentation

The following table summarizes the hypothetical quantitative data expected from a TGA experiment on this compound. These values are illustrative and should be confirmed by experimental analysis.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Residual Mass (%) | Probable Evolved Species |

| Stage 1 | ~180 - 200 | ~220 | ~30 - 35 | ~65 - 70 | Isomerization products, NOx |

| Stage 2 | ~250 - 270 | ~300 | ~40 - 45 | ~20 - 25 | SCN-containing fragments, CO, CO2 |

| Stage 3 | >350 | - | ~20 - 25 | <5 | Aromatic fragments, char |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of organic compounds.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should also have a system for controlling the purge gas atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvent, which could interfere with the TGA results.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). The exact mass should be recorded.

3.3. TGA Instrument Setup and Measurement

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

3.4. Data Analysis

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss (peak decomposition temperatures).

-

Determine the onset temperature of each decomposition stage, which indicates the initiation of thermal degradation.

-

Quantify the percentage of mass loss for each distinct decomposition step.

-

Determine the final residual mass at the end of the experiment.

Visualization of Methodologies and Pathways

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the thermogravimetric analysis of this compound.

Caption: Experimental workflow for the TGA of this compound.

4.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of organic thiocyanates can be complex. A plausible, albeit simplified, decomposition pathway for this compound is presented below. This pathway includes a potential isomerization to the more stable isothiocyanate, followed by fragmentation.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermogravimetric analysis of this compound is currently lacking in scientific literature, this guide provides a robust framework for conducting such an analysis. The expected multi-stage decomposition, influenced by the nitro and thiocyanate functional groups, highlights the importance of TGA in characterizing the thermal stability of this compound. The detailed experimental protocol and proposed decomposition pathway serve as a valuable resource for researchers initiating studies on the thermal properties of this compound and related molecules. Future experimental work is essential to validate the hypothetical data and further elucidate the precise decomposition mechanism.

A Technical Guide to the Potential Isomerization of 4-Nitrophenacyl Thiocyanate to Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential isomerization of 4-nitrophenacyl thiocyanate to its isothiocyanate counterpart. This transformation is a critical consideration in the synthesis and application of phenacyl thiocyanate derivatives, as the two isomers can exhibit distinct chemical and biological properties. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for synthesis and isomerization, and a framework for the quantitative analysis of this rearrangement.

Introduction

The isomerization of organic thiocyanates (R-S-C≡N) to isothiocyanates (R-N=C=S) is a well-documented chemical rearrangement.[1] Generally, the isothiocyanate isomer is the thermodynamically more stable form, and the isomerization can be induced by heat.[2] The reaction is of significant interest in organic synthesis and medicinal chemistry, as isothiocyanates are known for their diverse biological activities.

This compound, an α-keto thiocyanate, possesses a reactive carbonyl group and an electrophilic carbon in the thiocyanate moiety. Its potential rearrangement to 4-nitrophenacyl isothiocyanate is a key factor in its synthetic utility and biological evaluation. Understanding the conditions that promote or prevent this isomerization is crucial for controlling reaction outcomes and ensuring the purity of the desired compound.

Synthesis of this compound

The synthesis of α-ketothiocyanates is typically achieved through the reaction of an α-haloketone with a thiocyanate salt.[3]

General Experimental Protocol: Synthesis of α-Ketothiocyanates

This protocol describes a general method for the synthesis of α-ketothiocyanates from α-haloketones.

Materials:

-

α-Haloketone (e.g., 2-bromo-4'-nitroacetophenone) (1.0 mmol)

-

Ammonium thiocyanate (2.0 mmol)

-

Catalyst (e.g., Lithium chloride)

-

Solvent (e.g., Acetone, Acetonitrile) (5.0 mL)

Procedure:

-

To a solution of the α-haloketone in the chosen solvent, add ammonium thiocyanate and the catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Isomerization to 4-Nitrophenacyl Isothiocyanate

The isomerization of this compound is expected to be a thermally induced process. The following protocol is adapted from a study on the isomerization of substituted 5-phenyl-2-furfurylthiocyanates and provides a methodology to study and effect this transformation.[4]

Experimental Protocol: Thermal Isomerization

Materials:

-

This compound

-

Spectral grade chloroform

Procedure:

-

Prepare a solution of this compound in spectral grade chloroform (e.g., 5 x 10⁻³ mol L⁻¹).

-

Transfer the solution to a flask equipped with a reflux condenser.

-

Place the flask in a pre-heated oil bath maintained at a constant temperature (e.g., 60 ± 1°C).[4]

-

Withdraw aliquots of the reaction mixture at regular intervals.

-

Analyze the aliquots to monitor the progress of the isomerization.

Quantitative Analysis of Isomerization

The rate of isomerization can be determined by monitoring the disappearance of the thiocyanate and the appearance of the isothiocyanate over time. Infrared (IR) spectroscopy is a suitable technique for this purpose, as the thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups have distinct stretching frequencies.[4]

| Functional Group | Typical IR Stretching Frequency (cm⁻¹) |

| Thiocyanate (-S-C≡N) | 2140 - 2175 |

| Isothiocyanate (-N=C=S) | 2040 - 2130 (asymmetric stretch) |

Experimental Protocol: Kinetic Analysis by IR Spectroscopy

Procedure:

-

Calibrate the IR spectrophotometer with a polystyrene standard.

-

For each withdrawn aliquot, record the IR spectrum in the region of 2000-2200 cm⁻¹.

-

Measure the absorbance of the characteristic isothiocyanate peak (around 2060 cm⁻¹).[4]

-

Plot the absorbance of the isothiocyanate peak as a function of time to determine the reaction kinetics.

Visualization of Key Processes

Synthesis and Isomerization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent isomerization.

Caption: Workflow for the synthesis of this compound and its thermal isomerization.

Proposed Isomerization Mechanism

The isomerization of α-keto thiocyanates likely proceeds through a[1][1]-sigmatropic rearrangement, although other mechanisms may be possible.

Caption: Proposed[1][1]-sigmatropic rearrangement mechanism for the isomerization.

Conclusion

The isomerization of this compound to 4-nitrophenacyl isothiocyanate is a potential transformation that researchers and drug development professionals should consider. This guide provides a foundational understanding and practical protocols for the synthesis of the thiocyanate precursor and for inducing and analyzing its isomerization to the isothiocyanate. The provided methodologies, adapted from related literature, offer a robust starting point for further investigation and optimization of this chemical rearrangement. Careful control of reaction conditions, particularly temperature, is paramount in selectively obtaining the desired isomer.

References

The Versatility of Thiocyanates: A Technical Guide for Medicinal Chemists

An In-depth Exploration of Thiocyanates as Pivotal Synthetic Intermediates in Drug Discovery and Development

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds and efficient synthetic methodologies is perpetual. Among the myriad of functional groups available to the medicinal chemist, the thiocyanate (-SCN) moiety stands out as a particularly versatile and powerful synthetic intermediate. Its unique reactivity allows for a diverse range of chemical transformations, providing access to a wide array of sulfur- and nitrogen-containing heterocycles and other functionalities crucial for biological activity. This technical guide delves into the synthesis, reactivity, and strategic application of thiocyanates in medicinal chemistry, offering a comprehensive resource for leveraging this remarkable functional group in the design and synthesis of next-generation therapeutics.

Introduction to Thiocyanates in Medicinal Chemistry

Organic thiocyanates (R-SCN) are characterized by a sulfur atom single-bonded to an organic residue and a cyano group. This arrangement imparts a unique electronic character, rendering the thiocyanate group susceptible to a variety of transformations. In medicinal chemistry, thiocyanates are not only key intermediates for the synthesis of bioactive molecules but can also be found in compounds exhibiting a range of pharmacological activities, including antibacterial, antiparasitic, and anticancer effects.[1][2] The thiocyanate group can also serve as a bioisosteric replacement for other functionalities, a strategy often employed to modulate the physicochemical and pharmacokinetic properties of a drug candidate.

Synthesis of Organic Thiocyanates

The efficient introduction of the thiocyanate group into organic molecules is a critical first step in its utilization as a synthetic intermediate. A variety of methods have been developed for the synthesis of both aliphatic and aromatic thiocyanates, offering chemists a range of options to suit different substrates and reaction conditions.

Nucleophilic Substitution Reactions

One of the most common methods for the synthesis of alkyl thiocyanates is the nucleophilic substitution of an alkyl halide or sulfonate with a thiocyanate salt, such as potassium or sodium thiocyanate.[3]

Synthesis of Aryl Thiocyanates

The synthesis of aryl thiocyanates can be more challenging than their aliphatic counterparts. Several effective methods have been developed, including the Sandmeyer-type reaction of diazonium salts and copper-catalyzed cross-coupling reactions. A particularly useful method involves the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate.[4]